molecular formula C16H18F3N5O2 B6472460 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2640865-84-3

4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6472460
CAS No.: 2640865-84-3
M. Wt: 369.34 g/mol
InChI Key: XXPXYBRKNITIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperazine core, a heterocycle renowned for its prevalence and versatility in pharmaceuticals . The molecular structure incorporates a trifluoromethylpyridine moiety and a dimethoxypyrimidine group, which are commonly utilized in the design of bioactive molecules due to their ability to influence electronic properties, metabolic stability, and binding affinity . Piperazine-based compounds are a established scaffold in pharmacology, demonstrating a broad spectrum of therapeutic activities. While the specific biological profile of this compound requires further investigation, piperazine derivatives have been extensively studied and developed for various applications, including as antiviral, anticancer, and antibacterial agents . The presence of the piperazine ring often contributes to favorable pharmacokinetic properties and serves as a key connector to arrange pharmacophoric elements in three-dimensional space for target interaction . This compound is presented as a valuable building block or intermediate for researchers developing novel active compounds. It is supplied for non-human research applications only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dimethoxy-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-25-13-9-14(26-2)22-15(21-13)24-7-5-23(6-8-24)12-4-3-11(10-20-12)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPXYBRKNITIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4,6-Dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a pyrimidine core with methoxy substitutions and a piperazine moiety linked to a trifluoromethyl-substituted pyridine. Its unique structural characteristics suggest diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The compound's structure can be broken down as follows:

  • Pyrimidine Core : Central structure providing stability and reactivity.
  • Methoxy Groups : Positioned at the 4 and 6 positions, potentially enhancing solubility and biological interaction.
  • Piperazine Moiety : Provides flexibility and may influence receptor binding.
  • Trifluoromethyl Group : Imparts unique electronic properties that can enhance biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, which are summarized in the following table:

Activity Description Reference
AntimicrobialExhibited moderate activity against several microbial strains.
AnticancerDemonstrated significant cytotoxic effects in various cancer cell lines.
Anti-inflammatoryPotent inhibition of COX-2 activity, comparable to standard anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common pathogens such as E. coli, S. aureus, and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 256 µg/mL, indicating varying degrees of effectiveness against different strains .

Anticancer Properties

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). For instance, one study reported IC50 values of 0.09 µM for MCF-7 cells and 0.03 µM for A549 cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It demonstrated potent inhibition of COX-2 with an IC50 value comparable to celecoxib, a standard anti-inflammatory medication. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of several pyrimidine derivatives on HepG2 (liver), HCT-116 (colon), and PC3 (prostate) cancer cell lines. The results indicated that compounds similar to 4,6-dimethoxy-pyrimidine showed promising anticancer activity with high selectivity indices .
  • Antimicrobial Efficacy : Another research assessed the antimicrobial activity against multi-drug resistant strains of bacteria, revealing that the compound effectively inhibited growth at concentrations lower than those typically required for traditional antibiotics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.

Antiviral Properties

Similar compounds have demonstrated antiviral activities, making 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine a candidate for further exploration in antiviral drug development.

Anticancer Potential

Pyrimidine derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy as an anticancer agent.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic pathways. Key reactions include:

  • Formation of the pyrimidine core.
  • Introduction of methoxy groups.
  • Attachment of the piperazine moiety and trifluoromethyl-substituted pyridine.

These synthetic strategies allow for the modification of the compound to enhance biological activity or to create novel analogs with improved pharmacological profiles.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies often involve:

  • Binding Affinity Assays : To determine how well the compound binds to specific receptors or enzymes.
  • Pharmacokinetics : Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to predict how the compound behaves in biological systems.

Such studies provide insights into its pharmacodynamics and inform further development strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features
This compound Pyrimidine 4,6-dimethoxy; 2-piperazinyl linked to 5-(trifluoromethyl)pyridine ~413.3 (calc.) High polarity (methoxy), strong electron-withdrawing CF₃ group
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (from ) Pyrimidine 4,6-dimethyl; 2-piperazinyl ~220.3 Simpler structure; methyl groups enhance lipophilicity
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine () Pyrimidine 6-piperazinyl linked to 3-chloro-5-CF₃-pyridine; 4-[(4-chlorobenzyl)amino] 498.3 Additional chlorophenyl group; dual amino substituents enhance H-bonding
7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one () Bicycloheptanone Piperazinylsulfonyl linked to bicyclic ketone; 5-CF₃-pyridine ~487.4 (calc.) Rigid bicyclic backbone; sulfonyl group increases acidity

Structural and Functional Insights

The trifluoromethylpyridine moiety enhances metabolic stability and hydrophobic interactions, a feature shared with ’s compound but absent in simpler analogs like the dimethylpyrimidine in . Chlorophenyl and sulfonyl groups (–7) introduce steric bulk and polarity, which may improve selectivity for targets like kinases or GPCRs but reduce membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for piperazine-linked pyrimidines (), where high yields (e.g., 96% for intermediate 8) are achieved using excess piperazine in THF/water . In contrast, sulfonyl-containing analogs () require additional steps for sulfonation, reducing overall efficiency.

Research Findings and Limitations

  • Biological Data Gap: None of the provided evidence includes explicit bioactivity data for the target compound, limiting direct pharmacological comparisons.
  • Synthetic Challenges : Scalability of the trifluoromethylpyridine coupling step remains unaddressed in the evidence but is critical for industrial applications.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

A widely adopted method involves the cyclocondensation of 1,3-dimethoxypropanediamidine hydrochloride with cyanamide under acidic conditions. Key parameters include:

  • Solvent system : Anhydrous methanol or ethanol to prevent hydrolysis.

  • Catalyst : Lewis acids (e.g., ZnCl₂) at 0.5–1.0 mol% accelerate ring closure.

  • Temperature : 80–100°C for 6–8 hours achieves >85% conversion to 4,6-dimethoxy-2-methylpyrimidine.

Halogenation for Subsequent Functionalization

Chlorination at the 2-position is critical for introducing the piperazine moiety. Using phosphorus oxychloride (POCl₃) under reflux (110°C, 12 hours) converts 4,6-dimethoxy-2-methylpyrimidine to 2-chloro-4,6-dimethoxypyrimidine with 78–82% yield. Excess POCl₃ (3–4 equivalents) ensures complete substitution while minimizing dimerization.

SolventBaseTemp (°C)Time (h)Yield (%)
DMFK₂CO₃901468
Ethanol/H₂ONaOAc801672
DMSOEt₃N1001261

Catalytic Coupling Strategies

Palladium-mediated cross-coupling offers an alternative pathway for challenging substitutions. A protocol using Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) in toluene at 80°C achieves 58–63% yield while tolerating sensitive functional groups.

Methoxylation and Protecting Group Strategies

Methoxy groups at positions 4 and 6 are introduced via:

Direct Methoxylation Using NaOMe

Treatment of 4,6-dichloro-2-(piperazin-1-yl)pyrimidine with sodium methoxide (3 equivalents) in methanol at 60°C for 8 hours replaces chlorides with methoxy groups in 85–90% yield. Excess methyl iodide (1.2 equivalents) quenches residual hydroxide ions.

Protecting Group Approaches

For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) protection of the piperazine nitrogen precedes methoxylation. Deprotection with TFA/CH₂Cl₂ (1:1 v/v) restores the free amine without affecting methoxy groups.

Large-Scale Production and Purification

Industrial-Scale Synthesis

A telescoped process combines cyclocondensation, chlorination, and NAS in a single reactor to minimize intermediate isolation. Key metrics:

  • Throughput : 5–7 kg/batch.

  • Purity : >98% by HPLC after recrystallization from ethyl acetate/hexane.

Chromatographic Purification

Flash chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) removes:

  • Unreacted piperazine derivatives : Rf = 0.3–0.4.

  • Dimeric byproducts : Rf = 0.1–0.2.

Mechanistic and Kinetic Insights

NAS Rate-Limiting Factors

  • Electronic effects : The electron-withdrawing trifluoromethyl group on pyridine increases piperazine nucleophilicity, accelerating substitution.

  • Steric hindrance : Bulky substituents at the pyrimidine 2-position reduce reaction rates by 30–40%.

Thermal Stability Profiling

DSC analysis reveals decomposition onset at 210°C, necessitating reaction temperatures below 100°C to prevent degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a pyrimidine precursor (e.g., 2-chloro-4,6-dimethoxypyrimidine) and 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. Key steps include:

  • Using polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .
  • Optimizing reaction temperature (e.g., 80–100°C) and time (12–24 hours) to maximize yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Yield Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) to account for steric hindrance from the trifluoromethyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy groups at C4/C6, piperazine linkage). Trifluoromethyl groups show distinct 19^19F signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da) .
    • Data Contradictions : For ambiguous NMR signals (e.g., tautomerism in pyrimidine rings), use variable-temperature NMR or 2D experiments (COSY, HSQC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperazine-pyrimidine core?

  • Experimental Design :

  • Grow single crystals via slow evaporation from a DMSO/ethanol mixture .
  • Collect diffraction data using synchrotron radiation (λ = 0.98 Å) and a CCD detector.
  • Refine structures using the CCP4 suite (e.g., REFMAC5 for molecular replacement) .
    • Key Parameters :
  • Crystal System : Monoclinic (common for piperazine derivatives).
  • Torsion Angles : Analyze piperazine ring puckering and dihedral angles between pyrimidine and pyridine moieties .

Q. What strategies are effective for studying this compound’s enzyme inhibition mechanism, particularly against PHGDH?

  • Methodology :

  • Kinetic Assays : Measure IC50_{50} values using recombinant PHGDH in a coupled assay with NADH oxidation (monitored at 340 nm) .
  • Docking Studies : Use AutoDock Vina to model interactions between the compound’s trifluoromethyl group and hydrophobic pockets in PHGDH’s active site .
    • Data Interpretation : Compare inhibition curves with structural analogs (e.g., NCT-502) to identify critical substituents (e.g., methoxy vs. ethoxy groups) .

Q. How can conflicting solubility data in different solvents be reconciled for formulation studies?

  • Analysis :

  • Solubility Screening : Test in DMSO (high solubility for stock solutions) vs. aqueous buffers (low solubility due to lipophilic trifluoromethyl group).
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
    • Table : Solubility Profile
SolventSolubility (mg/mL)Notes
DMSO>50Suitable for in vitro assays
PBS (pH 7.4)<0.1Requires surfactants

Data Contradiction & Troubleshooting

Q. How should researchers address inconsistencies in mass spectrometry fragmentation patterns?

  • Root Causes :

  • In-source decay : Adjust ionization energy (ESI vs. APCI) to reduce fragmentation .
  • Adduct formation : Use ammonium formate buffers to minimize sodium/potassium adducts.
    • Validation : Cross-validate with alternative techniques (e.g., FT-IR for functional groups) .

Q. What computational tools can predict metabolic stability of the trifluoromethyl group?

  • Tools :

  • SwissADME : Predicts CYP450-mediated metabolism (e.g., oxidation of methoxy groups).
  • MetaSite : Maps potential metabolic hotspots (e.g., piperazine N-oxidation) .
    • Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.